
4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one is an organic compound that features a phenyl group attached to a butanone backbone, with a hydroxyethylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one typically involves the reaction of a phenylbutanone derivative with a hydroxyethylthio compound under controlled conditions. The reaction may be catalyzed by acids or bases, depending on the desired yield and purity. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the butanone backbone can be reduced to form alcohols.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one involves its interaction with specific molecular targets. The hydroxyethylthio group can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The phenyl group may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((2-Hydroxyethyl)thio)benzoic acid: Similar structure but with a carboxylic acid group instead of a butanone backbone.
4-((2-Hydroxyethyl)thio)benzaldehyde: Similar structure but with an aldehyde group instead of a butanone backbone.
Uniqueness
4-((2-Hydroxyethyl)thio)-1-phenylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a hydroxyethylthio group and a phenylbutanone backbone allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Formule moléculaire |
C12H16O2S |
|---|---|
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
4-(2-hydroxyethylsulfanyl)-1-phenylbutan-1-one |
InChI |
InChI=1S/C12H16O2S/c13-8-10-15-9-4-7-12(14)11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
Clé InChI |
SAGDTTIQGFJUNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CCCSCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


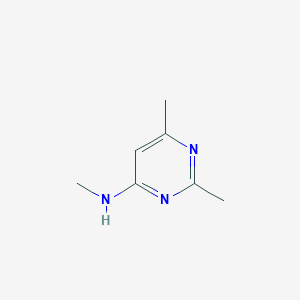
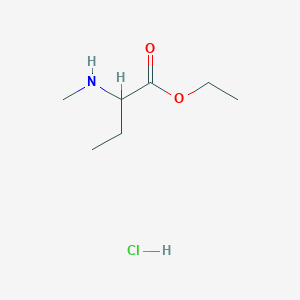
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
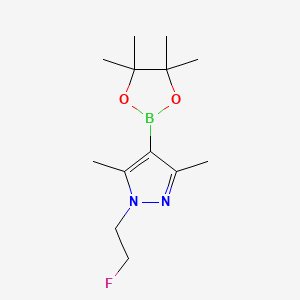
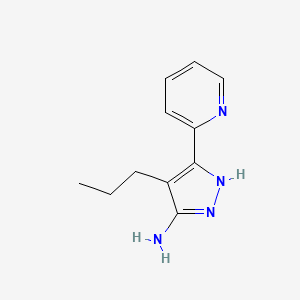
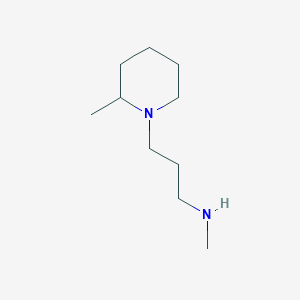

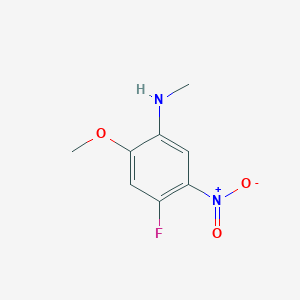
![tert-butyl N-[(tert-butoxy)carbonyl]-N-[(3R)-4-methyl-1-oxopentan-3-yl]carbamate](/img/structure/B13496029.png)
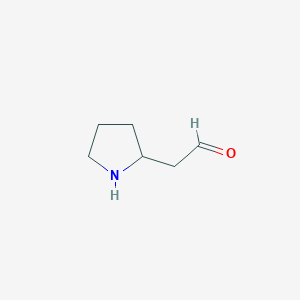
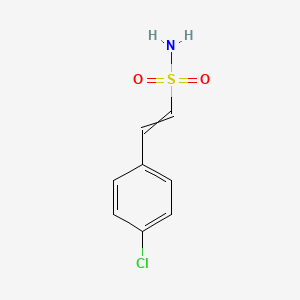
![2-(Bromomethyl)-1-[2-(2-methoxyethoxy)ethoxy]-4-nitrobenzene](/img/structure/B13496052.png)
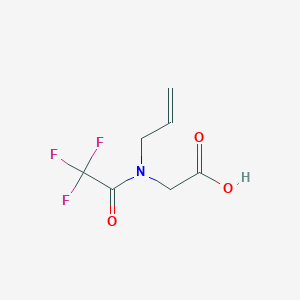
![2-[2-(Morpholin-4-yl)ethoxy]acetic acid hydrochloride](/img/structure/B13496058.png)
